molecular formula C10H11NO B8425275 4-Methoxymethyl-indole

4-Methoxymethyl-indole

Cat. No.: B8425275
M. Wt: 161.20 g/mol
InChI Key: JPONOTGMJUOKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxymethyl-indole typically involves the introduction of a methoxymethyl group to the indole ring. One common method is the reaction of indole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-(formylmethyl)-1H-indole, while reduction can produce 4-(hydroxymethyl)-1H-indole .

Scientific Research Applications

4-(Methoxymethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 4-Methoxymethyl-indole involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)-1H-indole
  • 4-(Formylmethyl)-1H-indole
  • 4-(Methoxymethyl)-1H-pyrrole

Comparison: 4-(Methoxymethyl)-1H-indole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. Compared to 4-(hydroxymethyl)-1H-indole, the methoxymethyl derivative is more lipophilic, enhancing its ability to penetrate cell membranes. Additionally, the methoxymethyl group can undergo specific chemical reactions that are not possible with the hydroxymethyl group .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-(methoxymethyl)-1H-indole

InChI

InChI=1S/C10H11NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,7H2,1H3

InChI Key

JPONOTGMJUOKCE-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C=CNC2=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

4th stage: A solution of 2.84 g of sodium in 155 ml of ethanol is dripped within 10 minutes into a solution of 15.57 g of 4-methoxymethyl-1-tosylindole in 155 ml of ethanol, whereupon the mixture is heated with reflux for 11/2 h; next it is cooled, stirred into 1.5 liters of half-saturated ice-cold sodium-dihydrogen-phosphate solution, extracted with ethyl acetate; whereupon, the ethyl-acetate extracts are washed neutral with water. After the solvent has been distilled off, the raw product is chromatographed on silical gel with hexane/ethyl-acetate (0-20%). 6.2 g of 4-methoxymethyl-indole is obtained in the form of a colorless oil.
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
4-methoxymethyl-1-tosylindole
Quantity
15.57 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two

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